4-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Overview
Description
4-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has shown potential as a therapeutic agent in scientific research. It is a member of the tetrahydroquinoline family, which has been extensively studied for their various biological activities. In
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to decrease the expression of certain oncogenes and increase the expression of tumor suppressor genes. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in lab experiments is its potential as a therapeutic agent in various scientific research applications. Another advantage is its relatively simple synthesis method. However, one limitation is its low yield, which may make it difficult to obtain large quantities of the compound for experiments. Another limitation is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of 4-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase the yield and purity of the compound. Additionally, it may be worthwhile to explore its potential as a therapeutic agent in other diseases such as autoimmune disorders and infectious diseases. Finally, it may be useful to study its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy as a potential drug candidate.
Scientific Research Applications
4-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and antitumor activities in vitro and in vivo. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-18-10-8-16(9-11-18)22(26)24-19-12-13-21-17(15-19)5-4-14-25(21)29(27,28)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFPTAOQJXEDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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